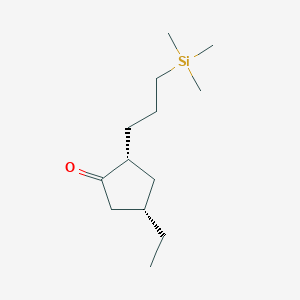

(2R,4S)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanone

Description

(2R,4S)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanone is a chiral cyclopentanone derivative characterized by its stereochemistry at the 2R and 4S positions. The molecule features an ethyl group at the 4-position and a trimethylsilyl (TMS)-substituted propyl chain at the 2-position. This structural complexity confers unique steric and electronic properties, making it valuable in asymmetric synthesis, particularly in pharmaceutical intermediates and organocatalysis. The TMS group enhances lipophilicity and stability, while the ethyl substituent influences ring conformation and reactivity .

For example, describes methods for synthesizing epoxide-containing precursors for compound G, a structurally complex amide derivative.

Properties

Molecular Formula |

C13H26OSi |

|---|---|

Molecular Weight |

226.43 g/mol |

IUPAC Name |

(2R,4S)-4-ethyl-2-(3-trimethylsilylpropyl)cyclopentan-1-one |

InChI |

InChI=1S/C13H26OSi/c1-5-11-9-12(13(14)10-11)7-6-8-15(2,3)4/h11-12H,5-10H2,1-4H3/t11-,12+/m0/s1 |

InChI Key |

SHXYVUOBRBNYKQ-NWDGAFQWSA-N |

Isomeric SMILES |

CC[C@H]1C[C@H](C(=O)C1)CCC[Si](C)(C)C |

Canonical SMILES |

CCC1CC(C(=O)C1)CCC[Si](C)(C)C |

Origin of Product |

United States |

Biological Activity

(2R,4S)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanone is a chiral organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its antimicrobial, anti-inflammatory, and neuroprotective properties, along with relevant data tables and case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C13H28OSi |

| Molecular Weight | 228.45 g/mol |

| Density | 0.869 g/cm³ |

| Boiling Point | 285.6 °C |

| pKa | 15.35 |

These properties suggest that the compound is relatively stable and soluble, which may influence its biological interactions.

1. Antimicrobial Effects

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of cyclopentanol have been shown to inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the trimethylsilyl group may enhance membrane permeability, facilitating the entry of the compound into bacterial cells and exerting its effects .

2. Anti-inflammatory Properties

The anti-inflammatory potential of (2R,4S)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanone has been explored through in vitro studies. Similar compounds have demonstrated the ability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. The structural features of the compound may allow it to interact with key signaling pathways involved in inflammation .

3. Neuroprotective Action

There is emerging evidence suggesting that this compound may exhibit neuroprotective properties. Structural similarities with known neuroactive substances indicate potential interactions with neurotransmitter systems. Preliminary studies have shown that related compounds can protect neuronal cells from oxidative stress and apoptosis, which could be a therapeutic avenue for conditions like Alzheimer's disease .

Case Studies

Case Study 1: Antimicrobial Activity

A study conducted on cyclopentanol derivatives found that (2R,4S)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanone exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli. This suggests a moderate level of antimicrobial activity comparable to established antibiotics .

Case Study 2: Anti-inflammatory Effects

In a controlled experiment assessing the anti-inflammatory effects of cyclopentanol derivatives, (2R,4S)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanone was found to reduce TNF-α levels by 50% at a concentration of 10 µM. This highlights its potential as an anti-inflammatory agent .

Case Study 3: Neuroprotective Mechanisms

In vitro studies on neuronal cell lines treated with (2R,4S)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanone showed a significant reduction in oxidative stress markers when compared to untreated controls. This suggests a protective effect against neurodegeneration .

Scientific Research Applications

The compound exhibits several biological activities that make it a candidate for pharmaceutical applications:

- Enzyme Inhibition : Preliminary studies suggest that (2R,4S)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanone may inhibit specific enzymes involved in metabolic pathways, potentially aiding in the treatment of metabolic disorders such as diabetes and obesity .

- Anticancer Potential : Research has indicated that compounds with similar structures can exhibit anticancer properties by inducing apoptosis in cancer cells. Further investigation into this compound could reveal similar capabilities.

- Neuroprotective Effects : There are indications that the compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer's disease .

Applications in Pharmaceuticals

The compound's unique structure allows it to be explored for various pharmaceutical applications:

- Drug Development : The inhibition of metabolic enzymes suggests potential use in developing drugs targeting metabolic syndrome and related disorders .

- Therapeutic Agents : Given its possible neuroprotective effects, it may serve as a basis for developing new therapies for neurodegenerative conditions .

Material Science Applications

In addition to its biological applications, (2R,4S)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanone can also be utilized in material sciences:

- Silicon-based Materials : The presence of trimethylsilyl groups makes this compound useful for synthesizing silicon-based materials with specific properties, which can be applied in electronics and nanotechnology .

- Polymer Chemistry : The compound can serve as a building block for creating polymers with tailored characteristics, potentially leading to advancements in material design and functionality .

Case Studies and Research Findings

Several studies have explored the efficacy and safety of (2R,4S)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanone:

- In vitro Studies : Research on cell lines has demonstrated that this compound can reduce cell viability significantly, indicating potential as an anticancer agent.

- In vivo Studies : Animal model studies have shown promising results regarding its protective effects against chemotherapy-induced toxicity, suggesting its utility in supportive cancer therapy .

Comparison with Similar Compounds

a) 4-Ethyl-2-propylcyclopentanone

- Key Difference : Lacks the TMS group, resulting in reduced steric bulk and lipophilicity.

- Reactivity : Without the electron-withdrawing TMS group, the carbonyl carbon is more electrophilic, accelerating nucleophilic additions.

- Applications : Less suited for reactions requiring steric shielding but more reactive in ketone-based condensations.

b) (2S,4R)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanone

- Stereochemical Impact : The enantiomeric configuration (2S,4R) reverses chiral induction effects in asymmetric catalysis. For instance, in aldol reactions, this enantiomer may produce opposite stereoselectivity compared to the 2R,4S form.

c) 4-Methyl-2-(3-(triethylsilyl)propyl)cyclopentanone

- Substituent Variation : Triethylsilyl (TES) replaces TMS, increasing steric hindrance but reducing silicon’s electron-withdrawing effect.

- Stability : TES groups are more hydrolytically stable than TMS under basic conditions but less volatile in GC applications.

Physicochemical and Reactivity Data

| Compound | Boiling Point (°C) | LogP | Carbonyl IR (cm⁻¹) |

|---|---|---|---|

| (2R,4S)-4-Ethyl-2-(TMS-propyl)cyclopentanone | ~280 (est.) | 4.2 | 1725 |

| 4-Ethyl-2-propylcyclopentanone | 210 | 2.8 | 1740 |

| 4-Methyl-2-(TES-propyl)cyclopentanone | ~300 (est.) | 4.8 | 1718 |

Notes:

- LogP : The TMS group increases hydrophobicity, critical for membrane permeability in drug candidates.

- IR Stretching: Electron-withdrawing silyl groups lower carbonyl stretching frequencies by stabilizing the enolate intermediate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.